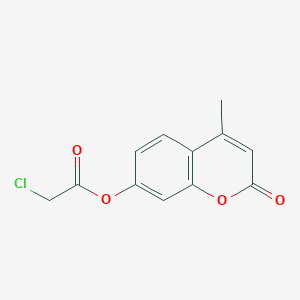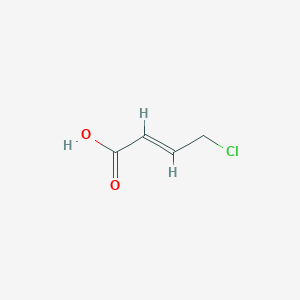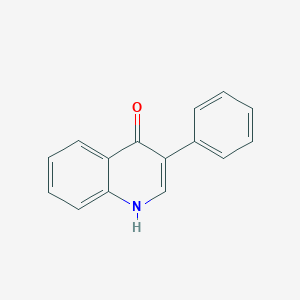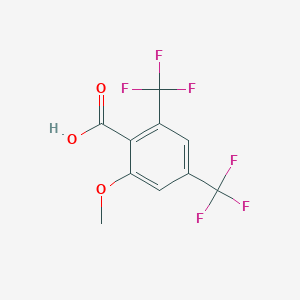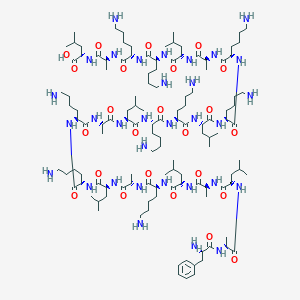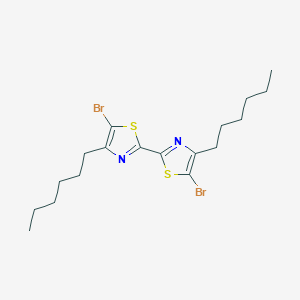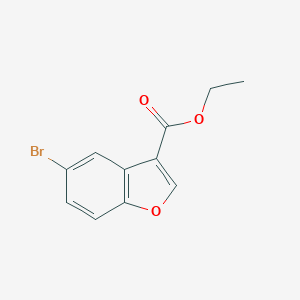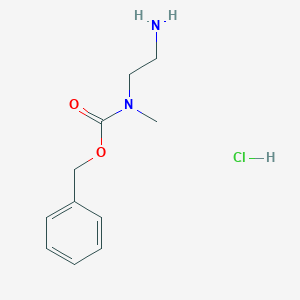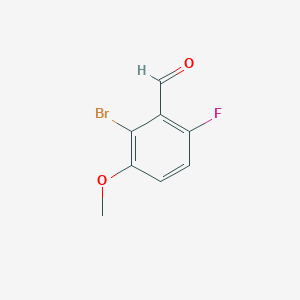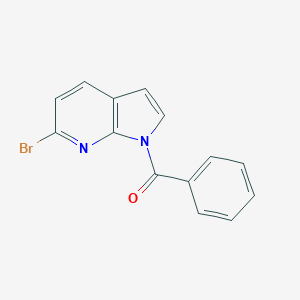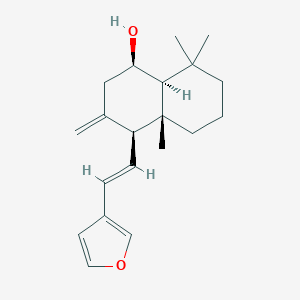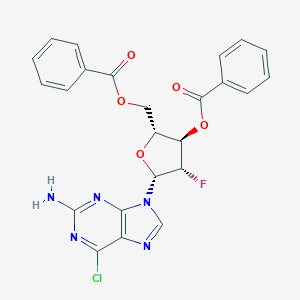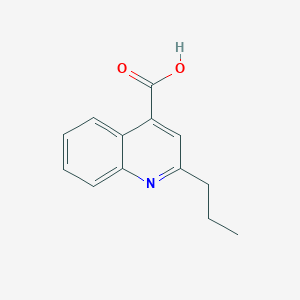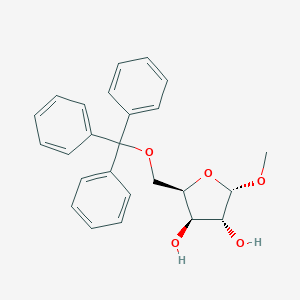
(2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol involves the inhibition of glycosidases by binding to the active site of the enzyme. This prevents the hydrolysis of glycosidic bonds, leading to the accumulation of glycosides.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol have been studied extensively. It has been found to have anti-inflammatory properties, making it useful in the treatment of inflammatory diseases. It has also been shown to have antiviral and anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol in lab experiments include its potent inhibitory activity against glycosidases, its anti-inflammatory, antiviral, and anticancer properties, and its ability to selectively target specific enzymes. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of (2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol. These include the development of novel glycosidase inhibitors for the treatment of various diseases, the exploration of its potential as a therapeutic agent for inflammatory, viral, and cancerous diseases, and the investigation of its safety and efficacy in clinical trials.
Conclusion:
In conclusion, (2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol is a chemical compound that has shown promising results in scientific research. Its potent inhibitory activity against glycosidases, anti-inflammatory, antiviral, and anticancer properties, and ability to selectively target specific enzymes make it a valuable tool for studying the role of glycosidases in various biological processes. However, further studies are needed to determine its safety and efficacy in clinical settings.
Synthesemethoden
The synthesis of (2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol involves the reaction between 2,3,4,5-tetra-O-acetyl-D-xylose and trityloxymethyl chloride in the presence of a base. The resulting product is then deprotected using acidic conditions to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
(2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol has been used in various scientific research applications. It has been found to be a potent inhibitor of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. This property makes it useful in studying the role of glycosidases in various biological processes.
Eigenschaften
CAS-Nummer |
104371-03-1 |
|---|---|
Produktname |
(2S,3R,4R,5R)-2-Methoxy-5-(trityloxymethyl)oxolane-3,4-diol |
Molekularformel |
C25H26O5 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
(2S,3R,4R,5R)-2-methoxy-5-(trityloxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C25H26O5/c1-28-24-23(27)22(26)21(30-24)17-29-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-24,26-27H,17H2,1H3/t21-,22+,23-,24+/m1/s1 |
InChI-Schlüssel |
ZFZBMSNSNORRPT-QPXUXIHVSA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O |
SMILES |
COC1C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O |
Kanonische SMILES |
COC1C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



